![molecular formula C12H10INO3 B2797558 1-Acetyl-5-iodo-1H-indol-3-yl acetate CAS No. 26490-98-2](/img/structure/B2797558.png)
1-Acetyl-5-iodo-1H-indol-3-yl acetate
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Overview
Description
“1-Acetyl-5-iodo-1H-indol-3-yl acetate” is a chemical compound . It is related to other compounds such as “1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate” and “1-acetyl-5-nitro-1H-indol-3-yl acetate” which have been mentioned in various sources .
Synthesis Analysis
The synthesis of 1-acetyl-1H-indol-3-yl acetates, which is a similar compound, has been described in the literature . The process involves a two-step procedure starting from 2-chlorobenzoic acids . The first step is the condensation of 2-chlorobenzoic acids with glycine, followed by a Rössing cyclodecarboxylation with sodium acetate in acetic anhydride at reflux .Scientific Research Applications
Efficient Synthesis Methods
- An efficient and rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate, including its derivatives, has been developed. This method utilizes microwave irradiation and has yielded derivatives like 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-3-methyl-1H-indol-3-yl acetate (Parshotam et al., 2016).
Biological Activity
- Research on derivatives of 1-acetyl-1H-indol-3-yl acetate has shown potential in biological applications. The synthesis of specific derivatives has been explored for their antimicrobial activities, evaluated using methods like agar disc diffusion (Muralikrishna et al., 2014).
Catalytic Applications
- Nickel ferrite nanoparticles have been utilized as catalysts in the synthesis of derivatives like 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds have been tested for antioxidant and antimicrobial activity (Rao et al., 2019).
Enzymatic Applications
- Some derivatives of 1-acetyl-1H-indol-3-yl acetate have been synthesized and evaluated for their potential in enzymatic applications. These include their use in inhibiting enzymes like α-Glucosidase and Butyrylcholinesterase, and as potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Mechanism of Action
The mechanism of action of similar compounds like indole derivatives has been discussed in the literature . Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
properties
IUPAC Name |
(1-acetyl-5-iodoindol-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGNTWBEKXNMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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